(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

Vue d'ensemble

Description

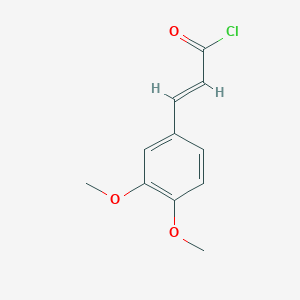

(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an acryloyl chloride moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride typically involves the reaction of (2E)-3-(3,4-dimethoxyphenyl)acrylic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(2E)-3-(3,4-dimethoxyphenyl)acrylic acid+thionyl chloride→(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride+sulfur dioxide+hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters to optimize yield and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Addition Reactions: The compound can participate in addition reactions with nucleophiles across the carbon-carbon double bond.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Pyridine, triethylamine

Major Products Formed:

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Applications De Recherche Scientifique

Potential Therapeutic Applications

Research indicates that compounds similar to (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride exhibit notable biological activities, including antioxidant and hypolipidemic effects. For instance, cinnamic acid derivatives have shown significant radical scavenging activity and the ability to reduce hyperlipidemia in animal models . The structural similarities suggest that this compound may also possess these beneficial properties, warranting further investigation into its therapeutic potential.

Case Study: Antioxidant Activity

A study evaluating various cinnamic acid derivatives demonstrated that modifications to the phenolic structure significantly influenced their antioxidant capabilities. The findings suggest that the methoxy groups in this compound could enhance its electron-donating capacity, potentially increasing its effectiveness as an antioxidant agent .

Synthesis of Polymeric Materials

This compound can be utilized in the synthesis of polymeric materials due to its reactive acrylate functionality. It can participate in radical polymerization reactions, leading to the formation of various copolymers that exhibit unique physical and chemical properties.

Data Table: Comparison of Polymerization Reactivity

| Compound Name | Structure Features | Reactivity |

|---|---|---|

| (2E)-3-(4-methoxyphenyl)acryloyl chloride | Similar acrylate structure but with one methoxy group | Moderate |

| (2E)-3-(3-methylphenyl)acryloyl chloride | Contains a methyl group instead of methoxy groups | Lower |

| (2E)-3-(4-chlorophenyl)acryloyl chloride | Substituted with a chlorine atom | Higher |

The presence of two methoxy groups in this compound enhances its reactivity compared to structurally similar compounds, suggesting it may be particularly useful in creating advanced polymeric materials.

Interaction Studies

The reactivity of this compound with biological molecules presents opportunities for exploring its role as a therapeutic agent. Interaction studies could assess its binding affinity and biological activity against various targets, including enzymes and receptors involved in disease processes.

Potential for Drug Development

Given its structural features and potential biological activities, this compound may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases or metabolic disorders. Further research is needed to elucidate its mechanism of action and therapeutic efficacy.

Mécanisme D'action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparaison Avec Des Composés Similaires

(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: The precursor to (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride.

(2E)-3-(3,4-Dimethoxyphenyl)acrylamide: Formed by the reaction of this compound with ammonia or amines.

(2E)-3-(3,4-Dimethoxyphenyl)acrylate esters: Formed by the reaction with alcohols.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as an acylating agent makes it valuable in organic synthesis and material science.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Activité Biologique

(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride, also known as 3,4-Dimethoxycinnamoyl chloride, is a compound with significant potential in organic synthesis and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure:

- Molecular Formula: C12H13ClO3

- Molecular Weight: 240.68 g/mol

- Melting Point: 80-82 °C

- Boiling Point: Predicted at approximately 3449±270 °C

- Density: 1.212 g/cm³

Synthesis:

The synthesis of this compound typically involves the reaction of (2E)-3-(3,4-dimethoxyphenyl)acrylic acid with thionyl chloride under anhydrous conditions:

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound and its derivatives. A study synthesized a series of amide chalcones derived from this compound and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| LQM328 | 15 |

| LQM331 | 18 |

| LQM334 | 20 |

Antiviral Activity

In vitro studies have highlighted the potential antiviral activity of acrylamide derivatives related to this compound against the Chikungunya virus (CHIKV). Molecular docking studies revealed that these compounds interact effectively with the E3-E2-E1 glycoproteins complex of CHIKV, inhibiting viral entry .

| Derivative | Viral Inhibition (%) at 20 µM | Cytotoxicity (%) at 20 µM |

|---|---|---|

| LQM328 | 33.1 | 41.5 |

| LQM334 | 36.3 | Non-cytotoxic |

| LQM335 | No activity | Non-cytotoxic |

The mechanism by which this compound exhibits its biological effects involves several biochemical pathways:

-

Antimicrobial Mechanism:

- The compound disrupts bacterial cell membranes, leading to cell lysis.

- It may inhibit key metabolic pathways in bacteria.

- Antiviral Mechanism:

Case Study 1: Synthesis and Evaluation of Chalcones

A series of chalcone derivatives synthesized using this compound were evaluated for their antimicrobial properties. The study revealed that modifications to the phenolic structure significantly enhanced antibacterial activity .

Case Study 2: Antiviral Screening Against CHIKV

A comprehensive screening of acrylamide derivatives showed that LQM334 significantly reduced the percentage of CHIKV-positive cells from 74.07% to 0.88% after treatment . This study underlines the potential for developing new antiviral agents based on this compound.

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDZRSNJGRIAKS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-08-1 | |

| Record name | 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common applications of 3,4-Dimethoxycinnamoyl chloride in organic synthesis?

A1: 3,4-Dimethoxycinnamoyl chloride serves as a versatile building block in organic synthesis.

- Synthesis of Flavonoids: It acts as a key intermediate in synthesizing luteolin, a dietary flavonoid, through its reaction with 3,5-dimethoxyphenol to form the chalcone precursor [].

- Synthesis of Quinide Derivatives: It reacts with 1,5-γ-quinide to produce mono-, di-, and tri-3,4-dimethoxycinnamoyl-1,5-γ-quinides, potentially offering novel derivatives with diverse biological activities [].

- Synthesis of Oxazole Alkaloids: It participates in a three-component reaction with triphenylphosphine and 4-methoxyphenacyl azide to yield O-methylhalfordinol, showcasing its utility in constructing complex alkaloid structures [].

Q2: Can you describe the reaction mechanism for the synthesis of luteolin using 3,4-Dimethoxycinnamoyl chloride?

A2: Two synthetic routes employing 3,4-Dimethoxycinnamoyl chloride for luteolin synthesis are described in the research:

Q3: What are the advantages of using 3,4-Dimethoxycinnamoyl chloride in luteolin synthesis compared to previous methods?

A3: The utilization of 3,4-Dimethoxycinnamoyl chloride in luteolin synthesis presents several advantages over traditional methods:

- Reduced Reaction Time: The overall reaction time is significantly shortened compared to earlier approaches [].

- Milder Reaction Conditions: The reactions proceed under milder conditions, potentially reducing the formation of unwanted byproducts and increasing yield [].

- Improved Overall Yield: These optimized syntheses result in a higher overall yield of luteolin compared to previous methods [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.